3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin
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Overview
Description
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is of interest due to its unique structural modifications, which may impart distinct chemical and biological properties.
Scientific Research Applications
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin typically involves the modification of a deuteroporphyrin precursor. The process may include steps such as:
Hydroxyethylation: Introducing a hydroxyethyl group at the 3-position.
Methoxyethylation: Introducing a methoxyethyl group at the 8-position.
These modifications are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution occurs without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyethyl group can be reduced to an ethyl group.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the methoxyethyl group would yield an ethyl group.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can induce cell death in targeted cancer cells. The compound’s molecular targets include cellular components such as membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Hematoporphyrin: A derivative of protoporphyrin IX used in photodynamic therapy.
Uroporphyrin: Another naturally occurring porphyrin with different side chains.
Uniqueness
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is unique due to its specific hydroxyethyl and methoxyethyl substitutions, which may impart distinct chemical and biological properties compared to other porphyrins. These modifications can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYWLKUTUDKOAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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